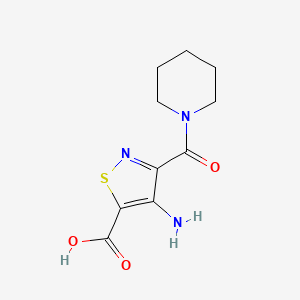![molecular formula C9H12N4O B1478544 2-(Aminometil)-6-etilpirazolo[1,5-a]pirazin-4-ol CAS No. 2091295-85-9](/img/structure/B1478544.png)
2-(Aminometil)-6-etilpirazolo[1,5-a]pirazin-4-ol
Descripción general
Descripción
The compound “2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazines and pyrazoles. These are polycyclic aromatic compounds containing a pyrazine and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the arrangement of the atoms and the presence of the functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazines and pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of similar compounds include a certain density, boiling point, and solubility .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha encontrado que el compuesto tiene actividad antibacteriana. Se sintetizó una serie de nuevos derivados de triazolo [4,3- a ]pirazina y sus estructuras se caracterizaron mediante diversas técnicas . Algunos de estos compuestos mostraron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .
Síntesis de Triazolopirazin-3-aminas
El compuesto se puede utilizar en la síntesis de [1,2,4]triazolo[4,3-a]pirazin-3-aminas . Este proceso implica la ciclización oxidativa de derivados de 1-(pirazin-2-il)guanidina .
Uso en Agentes Antimicrobianos
El compuesto se puede utilizar en el desarrollo de nuevos agentes antimicrobianos. Los agentes antimicrobianos en el mercado tienen varias desventajas, como un espectro antimicrobiano estrecho, actividad limitada, toxicidad potencial y resistencia microbiana en desarrollo gradual . Por lo tanto, desarrollar nuevos compuestos con excelente actividad antibacteriana siempre ha sido una de las tareas más desafiantes en el campo antibacteriano .
4. Uso en el Tratamiento de Trastornos Proliferativos Las [1,2,4]triazolo[4,3-a]pirazin-3-aminas, que se pueden sintetizar a partir del compuesto, se emplean como moduladores en los genes FGFR2 para el tratamiento de trastornos proliferativos, incluidos los cánceres .
5. Uso en la Optimización de Antagonistas de NR2B Los derivados de [1,2,4]triazolo[4,3-a]pirazin-3-amina son estructuras potencialmente activas que se pueden utilizar en la optimización de antagonistas de NR2B .
6. Uso en la Síntesis de Derivados Biológicamente Importantes El compuesto se puede utilizar en la síntesis de derivados biológicamente importantes de [1,2,4]triazolo[1,5-a]pirazin-2-amina debido a sus procedimientos de síntesis fáciles y rendimientos excepcionales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been reported to show superior cytotoxic activities against certain cell lines .
Análisis Bioquímico
Biochemical Properties
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mycobacterium ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Cellular Effects
The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol on various cell types and cellular processes are profound. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can inhibit the activity of kinases involved in cell proliferation, thereby reducing the growth of cancer cells . Moreover, this compound can modulate the expression of genes associated with apoptosis, leading to programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol inhibits mycobacterium ATP synthase by binding to its active site, thereby preventing ATP synthesis and leading to bacterial cell death . Additionally, this compound can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor the compound’s stability and degradation products to ensure accurate and reliable results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity in animal studies.
Metabolic Pathways
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol are excreted through the kidneys, indicating renal clearance as the primary route of elimination . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of transporters and binding proteins, as well as the compound’s physicochemical properties.
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound influences its biological activity, as it determines the accessibility to its molecular targets and the overall efficacy of its biochemical actions.
Propiedades
IUPAC Name |
2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXOTXKOODWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
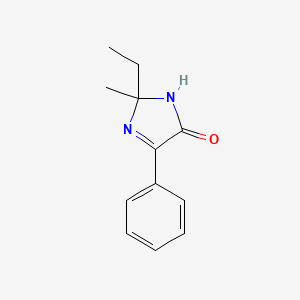
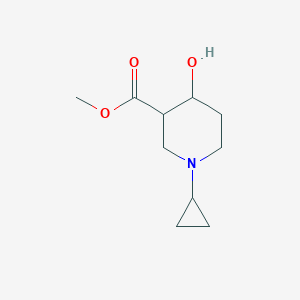



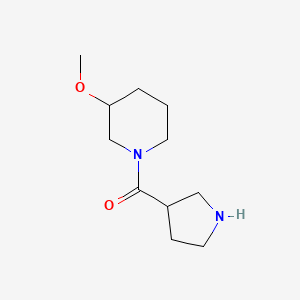

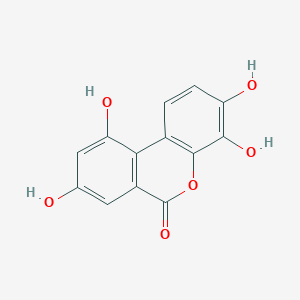
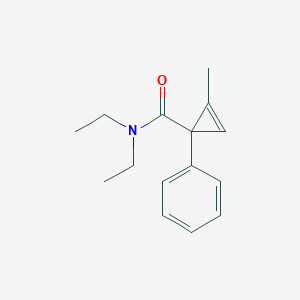
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)
